PEG2 Linker Length Enables Potent AURKA Degradation in PROTACs
In a study optimizing AURKA-targeting PROTACs, a linker as short as 2 PEG units was sufficient to achieve potent degradation. The PROTAC SK2188, with a PEG2 linker, induced the most potent AURKA degradation with a DC50,24h of 3.9 nM and a Dmax,24h of 89% [1]. This demonstrates that a PEG2 linker, like the one in Azido-PEG2-C1-Boc, can provide the optimal spatial geometry for productive ternary complex formation in certain target-ligase pairs, whereas longer PEG linkers may be unnecessary or even detrimental.
| Evidence Dimension | PROTAC Degradation Potency (DC50) |
|---|---|
| Target Compound Data | PEG2 linker in PROTAC SK2188: DC50,24h = 3.9 nM |
| Comparator Or Baseline | Other linker lengths not specified in this study for AURKA, but the study highlights the sufficiency of a PEG2 unit. |
| Quantified Difference | Potent degradation achieved with a short PEG2 linker. |
| Conditions | AURKA degradation assay in cells (24h treatment) |
Why This Matters
For targets where a short, rigid linker is required for optimal degradation, Azido-PEG2-C1-Boc offers a distinct advantage over longer PEG linkers that may reduce degradation efficiency.
- [1] ProteomeXchange Dataset PXD040391-3. (n.d.). PROTAC SK2188 induces potent AURKA degradation. View Source
